![molecular formula C10H15N3 B1480831 6-(tert-butil)-1-metil-1H-imidazo[1,2-b]pirazol CAS No. 2098142-16-4](/img/structure/B1480831.png)
6-(tert-butil)-1-metil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of imidazo[1,2-b]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of imidazo[1,2-b]pyrazole-7-carboxamides demonstrated sub-micromolar activities against HL-60 human promyelocytic leukemia cells, with one compound exhibiting an IC50 value of 0.183 μM, indicating potent anticancer properties .
Kinase Inhibition
The compound has also been identified as a potential inhibitor of several kinases involved in cancer progression. Notably, certain analogues have shown inhibitory activity against Bruton's tyrosine kinase (Btk) and spleen tyrosine kinase (Syk), which are critical targets in hematological malignancies and other cancers . The structure-activity relationship (SAR) studies revealed that modifications on the imidazo[1,2-b]pyrazole scaffold can enhance selectivity and potency against these kinases .
The biological characterization of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives has focused on their mechanism of action. Studies indicate that these compounds induce apoptosis in cancer cells through pathways involving phosphatidylserine exposure, an early marker of apoptosis .
Case Study: Induction of Apoptosis
In one study, treatment with a specific derivative resulted in a significant increase in early and late apoptotic populations in HL-60 cells at concentrations as low as 0.625 μM. This suggests that the compound not only inhibits cell proliferation but also actively promotes programmed cell death .
Actividad Biológica
6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,2-b]pyrazole class, which has been studied for various therapeutic applications, including anticancer and anti-inflammatory properties.
The biological activity of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. The compound is believed to bind to proteins or enzymes crucial for tumor growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. For instance, a library of imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and tested against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). One notable derivative exhibited an IC50 value of 0.183 µM against HL-60 cells, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 63 | HL-60 | 0.183 | Induces apoptosis |
Compound 33 | MCF-7 | 1.24 - 3.79 | Cytotoxic activity |
Compound 42 | 4T1 | 2.5 - 5 | Apoptosis induction |
Cytotoxic Characterization
The cytotoxic effects of imidazo[1,2-b]pyrazole derivatives have been extensively characterized in vitro. The compounds were shown to increase Annexin V staining in treated cells, which is indicative of early apoptotic events. This suggests that these compounds may initiate programmed cell death pathways in cancer cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis has been conducted to identify key functional groups contributing to the biological activity of these compounds. Modifications such as the introduction of tert-butyl or cyclopropylmethyl groups have been shown to enhance stability and potency compared to parent compounds .
Study on Antitumor Efficacy
In a comprehensive study involving various imidazo[1,2-b]pyrazole derivatives, researchers focused on their efficacy against multiple cancer types. The study revealed that several compounds demonstrated significant antiproliferative effects across different cell lines, including lung and breast cancer models .
Table 2: Summary of Antitumor Efficacy Studies
Study Reference | Compound Tested | Cancer Type | Result |
---|---|---|---|
Zheng et al. | Compound 28 | HepG2 (liver) | Significant inhibition |
Bandgar et al. | Compound 30 | WM266.4 (melanoma) | IC50 = 0.19 µM |
In Vivo Studies
In vivo studies have also been conducted using animal models to assess the therapeutic potential of these compounds. For example, some derivatives have shown promising results in reducing tumor size and improving survival rates in murine models of cancer .
Propiedades
IUPAC Name |
6-tert-butyl-1-methylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAUUTWOFRTPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.